molecular formula C7H6ClN3O5S B14384798 3-Chloro-2-nitro-4-sulfamoylbenzamide CAS No. 88344-69-8

3-Chloro-2-nitro-4-sulfamoylbenzamide

Cat. No.: B14384798
CAS No.: 88344-69-8
M. Wt: 279.66 g/mol
InChI Key: PBRJCCOVTPQQDY-UHFFFAOYSA-N
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Description

3-Chloro-2-nitro-4-sulfamoylbenzamide is an organic compound with a complex structure that includes a benzene ring substituted with chloro, nitro, and sulfamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-nitro-4-sulfamoylbenzamide typically involves multiple steps, starting from a benzene derivative. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration, chlorination, and sulfamoylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-nitro-4-sulfamoylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon.

    Nucleophiles: Amines, thiols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Major Products

Scientific Research Applications

3-Chloro-2-nitro-4-sulfamoylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-2-nitro-4-sulfamoylbenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfamoyl group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity or disrupt cellular processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-nitro-4-sulfamoylbenzamide is unique due to the presence of all three functional groups (chloro, nitro, and sulfamoyl) on the benzene ring.

Properties

CAS No.

88344-69-8

Molecular Formula

C7H6ClN3O5S

Molecular Weight

279.66 g/mol

IUPAC Name

3-chloro-2-nitro-4-sulfamoylbenzamide

InChI

InChI=1S/C7H6ClN3O5S/c8-5-4(17(10,15)16)2-1-3(7(9)12)6(5)11(13)14/h1-2H,(H2,9,12)(H2,10,15,16)

InChI Key

PBRJCCOVTPQQDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)N)[N+](=O)[O-])Cl)S(=O)(=O)N

Origin of Product

United States

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